![molecular formula C32H22N4O4 B14250130 3,3'-{[2,5-Bis(1,3-benzoxazol-2-yl)-1,4-phenylene]bis(oxy)}dianiline CAS No. 491596-27-1](/img/structure/B14250130.png)
3,3'-{[2,5-Bis(1,3-benzoxazol-2-yl)-1,4-phenylene]bis(oxy)}dianiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-{[2,5-Bis(1,3-benzoxazol-2-yl)-1,4-phenylene]bis(oxy)}dianiline is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features two benzoxazole groups attached to a central phenylene ring, which is further connected to two aniline groups through ether linkages. The presence of benzoxazole moieties imparts significant photophysical properties, making it useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-{[2,5-Bis(1,3-benzoxazol-2-yl)-1,4-phenylene]bis(oxy)}dianiline typically involves multiple steps, starting with the preparation of the benzoxazole units. One common method involves the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions to form benzoxazole rings. These benzoxazole units are then linked to a central phenylene ring through etherification reactions, often using reagents like potassium carbonate and dimethylformamide (DMF) as solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-{[2,5-Bis(1,3-benzoxazol-2-yl)-1,4-phenylene]bis(oxy)}dianiline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid, sulfonation using sulfur trioxide in sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
3,3’-{[2,5-Bis(1,3-benzoxazol-2-yl)-1,4-phenylene]bis(oxy)}dianiline has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe due to its photophysical properties.
Biology: Employed in the study of protein-ligand interactions and cellular imaging.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of optical brighteners and photostabilizers for polymers.
Mécanisme D'action
The mechanism of action of 3,3’-{[2,5-Bis(1,3-benzoxazol-2-yl)-1,4-phenylene]bis(oxy)}dianiline is primarily based on its ability to absorb and emit light. The benzoxazole groups play a crucial role in this process by facilitating excited-state intramolecular proton transfer (ESIPT), which leads to fluorescence. This property is exploited in various applications, such as fluorescence microscopy and optical sensing.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bis(2-benzoxazolyl)stilbene: Another compound with benzoxazole groups, known for its high fluorescence quantum yield.
2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene: A benzoxazole derivative used as an optical brightener.
Uniqueness
3,3’-{[2,5-Bis(1,3-benzoxazol-2-yl)-1,4-phenylene]bis(oxy)}dianiline is unique due to its specific structural arrangement, which provides distinct photophysical properties and makes it suitable for specialized applications in fluorescence-based techniques and materials science.
Propriétés
Numéro CAS |
491596-27-1 |
|---|---|
Formule moléculaire |
C32H22N4O4 |
Poids moléculaire |
526.5 g/mol |
Nom IUPAC |
3-[4-(3-aminophenoxy)-2,5-bis(1,3-benzoxazol-2-yl)phenoxy]aniline |
InChI |
InChI=1S/C32H22N4O4/c33-19-7-5-9-21(15-19)37-29-18-24(32-36-26-12-2-4-14-28(26)40-32)30(38-22-10-6-8-20(34)16-22)17-23(29)31-35-25-11-1-3-13-27(25)39-31/h1-18H,33-34H2 |
Clé InChI |
JHYAZLGVJDYYQW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C=C3OC4=CC=CC(=C4)N)C5=NC6=CC=CC=C6O5)OC7=CC=CC(=C7)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[(4-methoxyphenyl)methyl] hexa-2,4-dienedioate](/img/structure/B14250051.png)
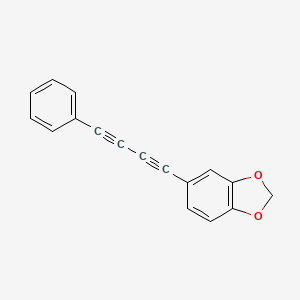
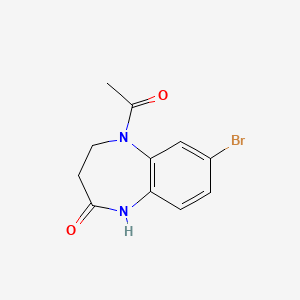
![1,4-Bis[1-(prop-2-en-1-yl)cyclopent-3-en-1-yl]benzene](/img/structure/B14250072.png)
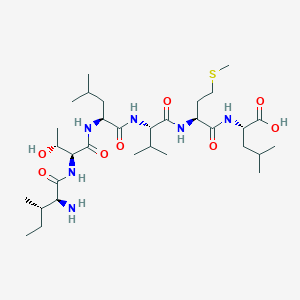
![[2-(Methylsulfanyl)-4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B14250099.png)
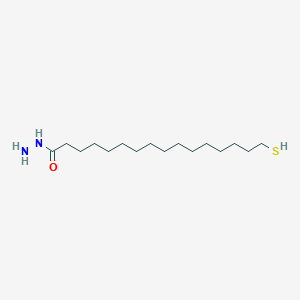
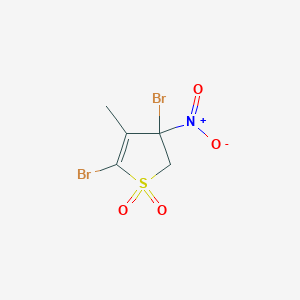

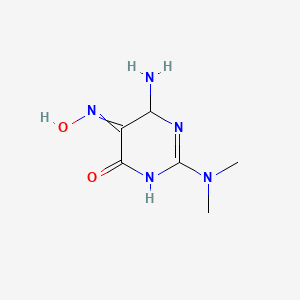
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14250136.png)
![6-Oxabicyclo[3.1.0]hexane-3-carboxylicacid, 3-amino-](/img/structure/B14250145.png)
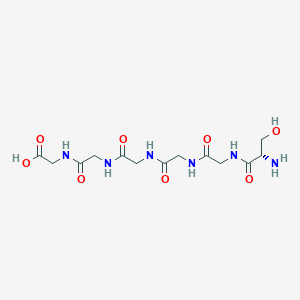
![Phosphonic acid, [2-oxo-2-(2-oxo-3-oxazolidinyl)ethyl]-, diethyl ester](/img/structure/B14250152.png)
